molecular formula C17H13Cl2N3O B5606492 1-(3,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(3,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B5606492
M. Wt: 346.2 g/mol
InChI Key: VUYHCIDMWXSJRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves reactions that allow for the functionalization of the pyrazole core, adjusting the electronic and steric properties to explore chemical reactivity and interactions. The reaction of 1H-pyrazol-5-amines with various reagents can lead to a wide array of pyrazole derivatives, exhibiting diverse chemical behaviors. For example, reactions involving Appel salt with 1H-pyrazol-5-amines result in products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, showcasing the adaptability of pyrazole chemistry for generating complex structures (Koyioni et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for understanding their reactivity and interaction mechanisms. X-ray crystallography provides detailed insights into the arrangement of atoms within these molecules, revealing how molecular geometry influences chemical properties. For instance, the study of N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide demonstrated the planarity of the pyrazolo[3,4-b]pyridine system and its impact on intermolecular hydrogen bonding (Zhang et al., 2006).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, underlining their versatility in organic synthesis. The reactivity can be tailored through functional group manipulation, enabling the formation of compounds with desired properties. The facile one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate illustrates the synthetic utility of pyrazole compounds in creating complex molecules under controlled conditions (Khan & White, 2012).

properties

IUPAC Name

(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-10-15(11-5-3-2-4-6-11)16(20)22(21-10)17(23)12-7-8-13(18)14(19)9-12/h2-9H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYHCIDMWXSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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